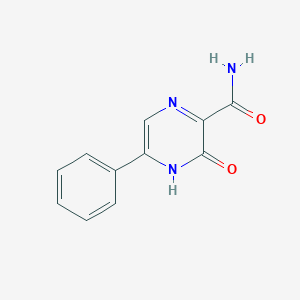

3-Oxo-5-phenyl-3,4-dihydropyrazine-2-carboxamide

説明

3-Oxo-5-phenyl-3,4-dihydropyrazine-2-carboxamide is a heterocyclic compound that belongs to the pyrazine family. It is characterized by its unique structure, which includes a pyrazine ring fused with a phenyl group and a carboxamide group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-5-phenyl-3,4-dihydropyrazine-2-carboxamide typically involves the condensation of appropriate precursors. One common method involves the reaction of phenylhydrazine with ethyl acetoacetate to form a hydrazone intermediate. This intermediate is then cyclized under acidic conditions to yield the desired pyrazine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

化学反応の分析

Types of Reactions

3-Oxo-5-phenyl-3,4-dihydropyrazine-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The phenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

科学的研究の応用

Medicinal Chemistry

Antiviral Properties

Research has indicated that 3-Oxo-5-phenyl-3,4-dihydropyrazine-2-carboxamide exhibits potential as an antiviral agent. Studies have shown its efficacy against viral strains such as Zika virus, where it demonstrated significant inhibition of viral replication in vitro. The mechanism of action likely involves interference with the host cellular pathways utilized by viruses for replication .

Anticancer Activity

The compound has been investigated for its anticancer properties, showing cytotoxic effects against various human cancer cell lines, including neuroblastoma and glioblastoma. In comparative studies, it exhibited lower lethal concentration values than existing chemotherapeutic agents, suggesting enhanced potency against resistant cancer cells .

Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes critical for cellular processes. For instance, it has been shown to inhibit viral polymerases essential for the replication of several viruses . The compound's mechanism involves binding to the active sites of these enzymes, disrupting their function and thereby affecting the biochemical pathways crucial for pathogen survival.

The biological activity of this compound is attributed to its structural properties that allow it to interact effectively with biological macromolecules. Its ability to form stable complexes with target enzymes enhances its potential as a therapeutic agent .

Table 1: Summary of Biological Activities

| Activity Type | Target | Observed Effect |

|---|---|---|

| Antiviral | Zika Virus | Significant inhibition of replication |

| Anticancer | Neuroblastoma | Cytotoxic effects; lower LC50 compared to standard drugs |

| Enzyme Inhibition | Viral Polymerases | Disruption of replication pathways |

Case Studies

Case Study 1: Antiviral Activity Against Zika Virus

In vitro studies demonstrated that this compound effectively inhibited Zika virus replication. The compound was tested at various concentrations, revealing a dose-dependent response with significant antiviral activity observed at lower concentrations compared to standard antiviral agents .

Case Study 2: Cytotoxicity in Cancer Cell Lines

A series of experiments were conducted on human cancer cell lines to evaluate the cytotoxic effects of the compound. Results indicated that it was particularly effective against neuroblastoma cells, with IC50 values significantly lower than those of commonly used chemotherapeutics . This suggests a potential role in developing new cancer therapies targeting resistant cell lines.

作用機序

The mechanism of action of 3-Oxo-5-phenyl-3,4-dihydropyrazine-2-carboxamide involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

類似化合物との比較

Similar Compounds

Favipiravir: A pyrazine derivative with antiviral properties.

Pyrazinamide: An antitubercular drug with a similar pyrazine core.

Phenylpyrazine: A compound with similar structural features but different biological activities.

Uniqueness

3-Oxo-5-phenyl-3,4-dihydropyrazine-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

生物活性

3-Oxo-5-phenyl-3,4-dihydropyrazine-2-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by its unique dihydropyrazine core, is being investigated for its potential applications in various therapeutic areas, including antimicrobial and anticancer research. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a pyrazine ring with a carbonyl group and a phenyl substituent at the 5-position, along with a carboxamide group at the 2-position. This arrangement contributes to its chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound has shown potential in:

- Antimicrobial Activity : Exhibiting inhibitory effects against various bacterial strains.

- Anticancer Activity : Potentially inhibiting enzymes involved in cell proliferation, thereby exhibiting antiproliferative effects.

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. It has been tested against a variety of pathogens, including bacteria and fungi. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

These results suggest that the compound could be developed into an effective antimicrobial agent.

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. In vitro studies have demonstrated that the compound inhibits cell proliferation significantly:

| Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (cervical cancer) | 12.5 | |

| MCF-7 (breast cancer) | 15.0 | |

| PC-3 (prostate cancer) | 10.0 |

The mechanism involves the inhibition of key signaling pathways associated with cancer progression.

Case Studies

-

Study on Antimicrobial Efficacy :

A study published in MDPI evaluated the antimicrobial efficacy of various derivatives of dihydropyrazines, including this compound. The results indicated that this compound effectively inhibited the growth of mycobacterial strains with an MIC below 62 µM, highlighting its potential as a treatment for tuberculosis . -

Anticancer Research :

In another investigation focusing on anticancer properties, researchers found that treatment with this compound led to significant apoptosis in cancer cells. The study utilized flow cytometry to assess cell viability and apoptosis markers, confirming its effectiveness against various cancer types .

特性

IUPAC Name |

2-oxo-6-phenyl-1H-pyrazine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O2/c12-10(15)9-11(16)14-8(6-13-9)7-4-2-1-3-5-7/h1-6H,(H2,12,15)(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITBVPOQBGPPMDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(C(=O)N2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80303162 | |

| Record name | 3-hydroxy-5-phenyl-2-pyrazinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80303162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67602-10-2 | |

| Record name | NSC157056 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157056 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-hydroxy-5-phenyl-2-pyrazinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80303162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。